molecular formula C10H13N3O2 B5574305 N-methyl-4-(methylcarbamoylamino)benzamide

N-methyl-4-(methylcarbamoylamino)benzamide

Cat. No.: B5574305
M. Wt: 207.23 g/mol
InChI Key: KWKINXWPIVAYBN-UHFFFAOYSA-N
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Description

N-methyl-4-(methylcarbamoylamino)benzamide is an organic compound with the molecular formula C10H12N2O2 It is a derivative of benzamide, characterized by the presence of a methyl group and a methylcarbamoylamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-4-(methylcarbamoylamino)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.

Industrial Production Methods

In industrial settings, the production of this compound typically involves the reaction of benzoic acid with methylamine in the presence of a catalyst. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. The use of ultrasonic irradiation and solid acid catalysts can further enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(methylcarbamoylamino)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted benzamide derivatives depending on the substituents introduced.

Scientific Research Applications

N-methyl-4-(methylcarbamoylamino)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-4-(methylcarbamoylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as phosphodiesterases, which play a crucial role in cellular signaling pathways. By inhibiting these enzymes, the compound can modulate various physiological processes, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    N-methylbenzamide: A simpler derivative of benzamide with a single methyl group.

    N-carbamoylmethyl-4-methyl-benzamide: A related compound with a carbamoylmethyl group instead of a methylcarbamoylamino group.

    4-methyl-N-(1-phenylethyl)-benzamide: Another derivative with a phenylethyl group attached to the nitrogen atom.

Uniqueness

N-methyl-4-(methylcarbamoylamino)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-methyl-4-(methylcarbamoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-11-9(14)7-3-5-8(6-4-7)13-10(15)12-2/h3-6H,1-2H3,(H,11,14)(H2,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKINXWPIVAYBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)NC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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